molecular formula C12H18O2 B095864 (4E,8Z)-Dodeca-4,8-dienedial CAS No. 15786-37-5

(4E,8Z)-Dodeca-4,8-dienedial

Cat. No. B095864
CAS RN: 15786-37-5
M. Wt: 194.27 g/mol
InChI Key: CIGZZLYQLQLUQO-CIIODKQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,8Z)-Dodeca-4,8-dienedial is a natural product that has been isolated from various plants and has shown potential in various scientific research applications. The compound has a unique structure and possesses various biological activities, making it an interesting topic of research for scientists.

Mechanism Of Action

The mechanism of action of (4E,8Z)-Dodeca-4,8-dienedial is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of various enzymes and proteins involved in cellular processes.

Biochemical And Physiological Effects

(4E,8Z)-Dodeca-4,8-dienedial has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and proteins involved in cellular processes, the disruption of cellular membranes, and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity and to modulate the immune response.

Advantages And Limitations For Lab Experiments

The advantages of using (4E,8Z)-Dodeca-4,8-dienedial in lab experiments include its unique structure and its various biological activities, which make it an interesting topic of research. However, the limitations of using the compound include its limited availability, the difficulty in synthesizing it, and the lack of knowledge about its mechanism of action.

Future Directions

There are various future directions for research on (4E,8Z)-Dodeca-4,8-dienedial, including the exploration of its potential as a therapeutic agent for various diseases, the investigation of its mechanism of action, and the development of new synthetic methods for the compound. Additionally, the compound's potential as a natural preservative in the food industry and its use in the development of new materials and coatings could also be explored.

Synthesis Methods

The synthesis of (4E,8Z)-Dodeca-4,8-dienedial can be achieved through various methods, including the isolation from natural sources, chemical synthesis, and biosynthesis. The isolation from natural sources involves the extraction of the compound from plants that produce it naturally. Chemical synthesis involves the use of chemical reactions to synthesize the compound from simpler compounds. Biosynthesis involves the use of living organisms, such as bacteria or fungi, to produce the compound.

Scientific Research Applications

(4E,8Z)-Dodeca-4,8-dienedial has shown potential in various scientific research applications, including its use as an antibacterial, antifungal, antiprotozoal, and anticancer agent. The compound has been shown to inhibit the growth of various bacterial and fungal strains and has also been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, (4E,8Z)-Dodeca-4,8-dienedial has been shown to have anticancer activity against various cancer cell lines.

properties

CAS RN

15786-37-5

Product Name

(4E,8Z)-Dodeca-4,8-dienedial

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4Z,8E)-dodeca-4,8-dienedial

InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4+

InChI Key

CIGZZLYQLQLUQO-CIIODKQPSA-N

Isomeric SMILES

C(C/C=C\CCC=O)/C=C/CCC=O

SMILES

C(CC=CCCC=O)C=CCCC=O

Canonical SMILES

C(CC=CCCC=O)C=CCCC=O

Other CAS RN

15786-37-5

Origin of Product

United States

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